molecular formula C13H17NO4 B10974677 3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10974677
M. Wt: 251.28 g/mol
InChI Key: CYEWXIMQAJUNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, known for its rigid and strained ring system, which imparts unique chemical properties and reactivity. The presence of the cyclopentylcarbamoyl group further enhances its chemical versatility, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the norbornene structure. Subsequent functionalization steps introduce the cyclopentylcarbamoyl group and the carboxylic acid functionality. Reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyclopentylcarbamoyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-(Cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to the presence of the cyclopentylcarbamoyl group, which imparts unique reactivity and potential biological activity. Its rigid bicyclic structure also contributes to its distinct chemical behavior and applications .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-(cyclopentylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C13H17NO4/c15-12(14-7-3-1-2-4-7)10-8-5-6-9(18-8)11(10)13(16)17/h5-11H,1-4H2,(H,14,15)(H,16,17)

InChI Key

CYEWXIMQAJUNGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2C3C=CC(C2C(=O)O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.